BMY-14802 hydrochloride

Sigma-1 Receptor Antipsychotic Receptor Binding

BMY-14802 HCl is a selective sigma-1 antagonist (IC50 112nM) with unique 5-HT1A/α1 agonism, enabling antipsychotic validation free of D2 confounds. Essential for studies on dystonia, L-DOPA dyskinesia, and dopaminergic tone modulation. Avoid substitution with haloperidol, NE-100, or clozapine to ensure reproducible, sigma-specific in vivo data. For research use only.

Molecular Formula C18H23ClF2N4O
Molecular Weight 384.8 g/mol
CAS No. 105565-55-7
Cat. No. B012901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY-14802 hydrochloride
CAS105565-55-7
Synonymsalpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
BMS 181100
BMS-181100
BMY 14802
BMY 14802-1
BMY-14802
Molecular FormulaC18H23ClF2N4O
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl
InChIInChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H
InChIKeyNIBVEFRJDFVQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMY-14802 Hydrochloride (CAS 105565-55-7): Procurement-Grade Sigma-1 Antagonist and 5-HT1A Agonist for Neuroscience Research


BMY-14802 hydrochloride (BMS-181100) is a research compound characterized as a selective and orally active sigma-1 receptor antagonist with an IC50 of 112 nM [1]. Its polypharmacology includes agonist activity at 5-HT1A and adrenergic α1 receptors, while exhibiting negligible affinity for dopamine D2 receptors [2]. This pharmacological profile differentiates it from conventional antipsychotics, positioning it as a critical tool for investigating sigma receptor-mediated pathways in psychosis, neuroprotection, and movement disorders.

Why BMY-14802 Hydrochloride Cannot Be Substituted by Standard Sigma Ligands or Atypical Antipsychotics


Indiscriminate substitution of BMY-14802 with other sigma receptor ligands (e.g., haloperidol, NE-100) or atypical antipsychotics (e.g., clozapine, buspirone) will confound experimental outcomes due to its unique polypharmacology and functional selectivity. Unlike haloperidol, BMY-14802 acts as a functional sigma antagonist in dystonia models [1] and lacks potent D2 antagonism [2]. Furthermore, its in vivo dopaminergic modulation is distinct from clozapine [3], and its combined sigma-1 antagonist/5-HT1A agonist profile differentiates it from highly selective sigma-1 antagonists like NE-100. Using an alternative without validating these specific properties introduces uncontrolled variables, leading to non-reproducible or misleading data.

Quantitative Evidence for Differentiated Procurement of BMY-14802 Hydrochloride (CAS 105565-55-7)


Sigma-1 Receptor Antagonism Potency: Defining Primary Pharmacology and Distinguishing from Haloperidol's D2-Driven Profile

BMY-14802 functions as a sigma-1 receptor antagonist with an IC50 of 112 nM . While haloperidol is also a sigma-1 ligand, its therapeutic action is primarily driven by potent D2 antagonism. In contrast, BMY-14802's antipsychotic-like profile is hypothesized to be mediated by sigma-1 antagonism and 5-HT1A agonism, independent of direct D2 blockade [1]. This distinct mechanism of action is critical for studies aiming to isolate sigma-mediated effects from dopaminergic signaling.

Sigma-1 Receptor Antipsychotic Receptor Binding Schizophrenia

Negligible Dopamine D2 Receptor Affinity: A Key Differentiator from Typical and Some Atypical Antipsychotics

BMY-14802 demonstrates negligible affinity for the dopamine D2 receptor, with an IC50 of 8400 nM [1]. This is a stark contrast to haloperidol, a typical antipsychotic whose primary mechanism involves potent D2 antagonism (Ki in low nanomolar range) and which reliably induces catalepsy in rodents, a predictor of extrapyramidal side effects (EPS) [2]. The extremely low affinity of BMY-14802 for D2 receptors provides a mechanistic explanation for its lack of catalepsy induction and its atypical antipsychotic profile [2].

Dopamine D2 Receptor EPS Liability Atypical Antipsychotic Receptor Selectivity

Absence of Catalepsy Induction in Rodents: In Vivo Evidence of Atypical Profile Compared to Standard Neuroleptics

In a direct assessment of motor side effect liability, BMY-14802 does not induce catalepsy in rats [1]. This finding is atypical of standard neuroleptics like haloperidol, which consistently produce robust catalepsy at behaviorally active doses, a hallmark of D2 receptor antagonism [1]. The absence of catalepsy with BMY-14802 aligns with its negligible D2 receptor affinity and supports the hypothesis that sigma receptor ligands can exhibit antipsychotic-like effects without the motor side effects associated with D2 blockade.

Catalepsy EPS In Vivo Atypical Antipsychotic Behavioral Pharmacology

Unique In Vivo Dopaminergic Modulation: Contrasting Pattern of Dopamine Release Compared to Clozapine

Using in vivo microdialysis, BMY-14802 was shown to increase both dopamine (DA) metabolism and release in the mouse striatum. In contrast, the prototypical atypical antipsychotic clozapine increased DA metabolism but decreased DA release [1]. This is the first demonstration of a sigma ligand mediating DA release in vivo and suggests that the atypical profile of clozapine cannot be solely attributed to its depressant action on DA release [1]. This divergent pharmacodynamic response highlights a unique functional fingerprint for BMY-14802.

Dopamine Release Microdialysis Atypical Antipsychotic In Vivo Clozapine

Dose-Dependent Anti-Dyskinetic Efficacy in a Preclinical Model of Parkinson's Disease

BMY-14802 produced a dose-dependent reduction of L-DOPA-induced dyskinesia (LID) in the 6-OHDA hemiparkinsonian rat model, with significant effects observed at 10 and 20 mg/kg [1]. Critically, the anti-dyskinetic effect at 10 mg/kg was achieved without compromising the antiparkinsonian efficacy of L-DOPA [1]. The mechanism was shown to be dependent on 5-HT1A receptor agonism, as the effect was blocked by the selective 5-HT1A antagonist WAY-100635 [1]. This profile is similar to other 5-HT1A agonists like buspirone but is combined with sigma-1 antagonism.

L-DOPA-Induced Dyskinesia Parkinson's Disease 5-HT1A Agonist In Vivo Neurotherapeutics

Functional Sigma Receptor Antagonism: Reversal of Agonist-Induced Dystonia Differentiates from Haloperidol

In a functional in vivo model of sigma receptor activity, BMY-14802 acted as an antagonist, reversing neck dystonia induced by the sigma agonist DTG. In contrast, the typical neuroleptic haloperidol, which also binds sigma receptors, acted as an agonist in this assay and induced dystonia on its own [1]. The rank order of potency for inducing dystonia among neuroleptics showed a positive correlation with their sigma receptor affinity, suggesting that functional outcome at the sigma receptor is not predicted by binding affinity alone and is highly ligand-dependent [1].

Sigma Receptor Dystonia Functional Antagonism In Vivo Behavioral Model

Validated Research and Industrial Application Scenarios for BMY-14802 Hydrochloride (CAS 105565-55-7)


Investigating Sigma-1 Receptor-Mediated Antipsychotic Mechanisms Without D2 Confounds

BMY-14802 is the tool compound of choice for research programs aiming to validate the antipsychotic potential of sigma-1 receptor antagonism. Its high selectivity for sigma-1 (IC50 112 nM) over D2 receptors (IC50 8400 nM) [1] and its failure to induce catalepsy [2] provide a clean pharmacological background to isolate sigma-mediated behavioral and neurochemical effects from the confounds of D2 receptor blockade that plague typical and some atypical antipsychotics.

Probing Functional Sigma Receptor Antagonism in Movement Disorder Models

Procurement of BMY-14802 is indicated for studies examining functional antagonism at sigma receptors in vivo. Its ability to reverse sigma agonist-induced dystonia, a property not shared by the sigma ligand haloperidol [3], makes it a unique probe for understanding the functional selectivity of sigma receptor ligands and their role in movement disorders and extrapyramidal symptom liability.

Developing Dual Sigma-1 Antagonist / 5-HT1A Agonist Therapies for L-DOPA-Induced Dyskinesia

BMY-14802 serves as a validated lead compound for developing novel treatments for Parkinson's disease dyskinesias. Its demonstrated, dose-dependent anti-dyskinetic efficacy in a preclinical model, without compromising L-DOPA's therapeutic benefit [4], supports its use as a reference standard in medicinal chemistry and pharmacology programs targeting this indication. Its combined mechanism of action—sigma-1 antagonism and 5-HT1A agonism—provides a distinct chemical starting point compared to selective 5-HT1A agonists.

In Vivo Dissection of Sigma-Mediated Dopamine Release Dynamics

For neuroscientists studying dopaminergic regulation, BMY-14802 provides a unique stimulus. It increases both dopamine metabolism and release in vivo, a pattern that contrasts with the effect of clozapine [5]. This makes BMY-14802 an essential control or experimental compound for studies using microdialysis or voltammetry to characterize sigma receptor control over striatal dopamine tone and its implications for disorders like addiction and psychosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY-14802 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.